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molecular formula C12H16INO2 B8528030 Tert-butyl (2-(iodomethyl)phenyl)carbamate

Tert-butyl (2-(iodomethyl)phenyl)carbamate

Cat. No. B8528030
M. Wt: 333.16 g/mol
InChI Key: KCFYELNQMHLDIN-UHFFFAOYSA-N
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Patent
US08119666B2

Procedure details

To a solution of imidazole (2.6 g, 37 mmol) and PPh3 (9.6 g, 37 mmol) in DCM (180 mL) is slowly added I2 (9.4 g, 37 mmol) over a period of 10 min. The mixture is stirred at ambient temperature for 30 min. Then a solution of (2-hydroxymethylphenyl)-carbamic acid tert-butyl ester (7.5 g, 33.6 mmol) in DCM (40 mL) is added dropwise. The mixture is stirred at ambient temperature for 1 h, then is concentrated to about 70 mL and the resulting precipitate is filtered and washed with DCM. The filtrate is concentrated and purified to give the title compound as a solid.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
9.6 g
Type
reactant
Reaction Step Two
Name
Quantity
9.4 g
Type
reactant
Reaction Step Three
Quantity
7.5 g
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
180 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N1C=CN=C1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[I:25]I.[C:27]([O:31][C:32](=[O:42])[NH:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][C:35]=1[CH2:40]O)([CH3:30])([CH3:29])[CH3:28]>C(Cl)Cl>[C:27]([O:31][C:32](=[O:42])[NH:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][C:35]=1[CH2:40][I:25])([CH3:30])([CH3:29])[CH3:28]

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
N1C=NC=C1
Step Two
Name
Quantity
9.6 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Three
Name
Quantity
9.4 g
Type
reactant
Smiles
II
Step Four
Name
Quantity
7.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=CC=C1)CO)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
180 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at ambient temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
The mixture is stirred at ambient temperature for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated to about 70 mL
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is filtered
WASH
Type
WASH
Details
washed with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C=CC=C1)CI)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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